Cas no 33644-59-6 (5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-)
![5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)- structure](https://de.kuujia.com/scimg/cas/33644-59-6x500.png)
33644-59-6 structure
Produktname:5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-
5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-
- 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-(1-(hydroxyimino)ethyl)-1-methoxy-, (8S-cis)-
- 10-(4-amino-5-hydroxy-6-methyl-oxan-2-yl)oxy-6,8,11-trihydroxy-8-(N-hy droxy-C-methyl-carbonimidoyl)-1-methoxy-9,10-dihydro-7H-tetracene-5,12 -dione
- 5,12-Naphthacenedione, 10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-, (8S,10S)-
-
- Inchi: 1S/C27H30N2O10/c1-10-22(30)14(28)7-17(38-10)39-16-9-27(35,11(2)29-36)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(37-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-36H,7-9,28H2,1-3H3/b29-11+
- InChI-Schlüssel: HUDHPOXZMUHYAB-VPUKRXIYSA-N
- Lächelt: C1C=C2C(=O)C3=C(O)C4CC(O)(/C(/C)=N/O)CC(OC5CC(N)C(O)C(C)O5)C=4C(O)=C3C(=O)C2=C(OC)C=1
Berechnete Eigenschaften
- Genaue Masse: 542.19
- Monoisotopenmasse: 542.19
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 6
- Anzahl der Akzeptoren für Wasserstoffbindungen: 12
- Schwere Atomanzahl: 39
- Anzahl drehbarer Bindungen: 4
- Komplexität: 994
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 6
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topologische Polaroberfläche: 201A^2
Experimentelle Eigenschaften
- Dichte: 1.65
- Siedepunkt: 812.4°Cat760mmHg
- Flammpunkt: 445.1°C
- Brechungsindex: 1.716
5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)- Verwandte Literatur
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
33644-59-6 (5,12-Naphthacenedione,10-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-8-[1-(hydroxyimino)ethyl]-1-methoxy-,(8S,10S)-) Verwandte Produkte
- 1496493-82-3(1-(1-ethyl-1H-imidazol-2-yl)propan-2-ol)
- 2229034-28-8(3-(3-methoxy-1,2-oxazol-5-yl)methylpyrrolidin-3-ol)
- 2224489-94-3(1-{3-Thia-9-azaspiro[5.5]undecan-9-yl}prop-2-en-1-one)
- 899740-51-3(2-{6-(2,5-dimethoxyphenyl)pyridazin-3-ylsulfanyl}-N-(1,3-thiazol-2-yl)acetamide)
- 1780185-86-5(4-(adamantan-1-yl)-3-aminobutan-1-ol)
- 2171518-67-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid)
- 2228408-44-2(1-(3,5-dimethylphenyl)-4,4-difluorocyclohexylmethanamine)
- 82358-61-0(Tributyl(cyanomethyl)phosphonium Chloride)
- 42201-71-8(Methyl (trimethylsilyl)propiolate)
- 2228374-74-9(tert-butyl N-3-amino-2-(5-chloro-3-fluoro-2-methoxyphenyl)propylcarbamate)
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
